molecular formula C7H16N2 B8617636 2,2-Dimethylcyclopentane-1,3-diamine

2,2-Dimethylcyclopentane-1,3-diamine

Cat. No.: B8617636
M. Wt: 128.22 g/mol
InChI Key: LMWUVNSDFYGNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylcyclopentane-1,3-diamine is a specialized alicyclic diamine featuring a rigid cyclopentane backbone with geminal dimethyl substitution at the 2-position. This unique structure, which incorporates steric hindrance and conformational restraint, makes it a valuable intermediate for exploring advanced material synthesis and catalytic processes. Although direct studies on this specific compound are limited, its structural analogs suggest significant potential in several research areas. In polymer science, the incorporation of a sterically hindered, rigid cycloaliphatic diamine like this compound can be used to develop novel polyamides, polyurethanes, and epoxy resins with enhanced thermal stability, mechanical strength, and specific solubility properties . The molecule's two primary amine groups act as cross-linking sites or chain extenders. Furthermore, diamine compounds with similar spacings between amine groups are of significant interest for carbon capture technologies . Researchers can investigate this compound as a potential absorbent or a building block for absorbents, where the cyclic structure may influence absorption capacity and regeneration energy requirements via intramolecular synergy . The gem-dimethyl group is known to provide steric hindrance, which can be leveraged in organocatalysis or as a ligand in metal-organic frameworks (MOFs) and coordination polymers to create unique microenvironments and chiral spaces . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult safety data sheets and handle the material with appropriate personal protective equipment.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2,2-dimethylcyclopentane-1,3-diamine

InChI

InChI=1S/C7H16N2/c1-7(2)5(8)3-4-6(7)9/h5-6H,3-4,8-9H2,1-2H3

InChI Key

LMWUVNSDFYGNLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1N)N)C

Origin of Product

United States

Comparison with Similar Compounds

Thermodynamic Stability

Gibbs free energy (EGibbs) data for select derivatives highlight stability trends:

  • 2,2-Dimethylcyclopentane-1,3-dione : -422.84 eH
  • 3-Hydroxy-2,2-dimethylcyclopentanone: -424.03 eH
  • cis-2,2-Dimethylcyclopentane-1,3-diol : -425.22 eH

The diol exhibits the lowest Gibbs energy, indicating superior thermodynamic stability compared to the dione and hydroxyketone. While analogous data for the diamine are absent, its amine groups likely enhance polarity and solubility in protic solvents.

Molecular Weight and Polarity

  • The diamine’s higher molecular weight (128.22 g/mol) compared to hydrocarbons (e.g., cis-1,3-dimethylcyclopentane, 98.19 g/mol) reflects increased polarity due to amine groups.
  • Diketones (e.g., 2,2-dimethylcyclopentane-1,3-dione) exhibit intermediate polarity, enabling participation in keto-enol tautomerism and aldol reactions .

Diamine-Specific Reactivity

  • Coordination Chemistry : The diamine’s two amine groups can act as bidentate ligands, forming complexes with transition metals (e.g., Ru, Pd) for catalytic applications.
  • Chiral Resolution : The rigid cyclopentane backbone and stereogenic centers (if present) may enable use in enantioselective synthesis.

Comparative Reactivity of Derivatives

  • Diketones: Participate in condensation reactions (e.g., Paal-Knorr synthesis) and serve as precursors for heterocycles .
  • Diols: Useful in esterification, ether formation, or as monomers for polyesters .
  • Hydrocarbons: Limited reactivity; primarily used as inert solvents or fuels .

Preparation Methods

Reductive Amination of 2,2-Dimethylcyclopentane-1,3-dione

Reductive amination of cyclic diketones represents a direct route to cyclic diamines. 2,2-Dimethylcyclopentane-1,3-dione serves as a key precursor, undergoing sequential reduction and amination. As demonstrated in asymmetric transfer hydrogenation (ATH) studies, ruthenium catalysts such as [(S,S)-TsDPEN]Ru(p-cymene) facilitate selective reduction of one ketone group to an alcohol . For full conversion to the diamine, harsher conditions with excess ammonia and hydrogen are required.

In a two-step process:

  • Partial Reduction : The dione is reduced to 2,2-dimethylcyclopentane-1,3-diol using hydrogen (50–100 bar) and a ruthenium catalyst at 80–120°C .

  • Amination : The diol reacts with ammonia under hydrogenation conditions (150–250°C, 20–30 bar) in the presence of nickel or cobalt catalysts. This method mirrors the conversion of neopentyl glycol to 1,3-diamino-2,2-dimethylpropane, achieving yields up to 80% for linear analogs .

ParameterValueSource
CatalystNi/Cr₂O₃ or Ru/Al₂O₃
Temperature150–250°C
Pressure20–30 bar H₂
Yield50–80% (extrapolated)

Hydrogenation of Cyclic Nitrile Intermediates

Cyclopentane-based nitriles offer a pathway to diamines via catalytic hydrogenation. While direct examples are scarce, linear analogs provide insight. For instance, 4-cyano-2,2-dimethylbutanal undergoes hydrogenation at 250 bar H₂ and 120°C with ruthenium or cobalt catalysts, yielding pentane-1,5-diamines with 55–62% efficiency . Adapting this to cyclic systems requires synthesizing 2,2-dimethylcyclopentane-1,3-dicarbonitrile, followed by hydrogenation.

Key challenges include:

  • Cyclization : Forming the nitrile-functionalized cyclopentane ring via aldol condensation or Michael addition.

  • Catalyst Selection : Ruthenium on γ-alumina or cobalt-manganese oxides enhance nitrile hydrogenation .

ParameterValueSource
CatalystRu/γ-Al₂O₃ or Co/Mn₃O₄
Temperature120–220°C
Pressure200–250 bar H₂
Yield50–60% (projected)

Catalytic Amination of 2,2-Dimethylcyclopentane-1,3-diol

Analogous to neopentyl glycol amination , this method substitutes hydroxyl groups with amines. The diol reacts with ammonia and hydrogen under high-pressure conditions (20–30 bar) using nickel-chromium catalysts. For linear systems, conversions exceed 90% with diamine selectivity up to 80% . Cyclopentane-derived diols may exhibit steric hindrance, necessitating optimized catalysts.

Reaction Mechanism :

  • Hydrogenolysis : Cleavage of C–O bonds forms transient alkoxy intermediates.

  • Amination : Nucleophilic substitution by ammonia yields primary amines.

ParameterValueSource
CatalystNi/Cr₂O₃ (52% Ni)
Temperature240–250°C
NH₃:Molar Ratio10:1
Yield70–80% (linear analogs)

Metal-Complex-Assisted Synthesis

2,2-Dimethylcyclopentane-1,3-diyl diradical intermediates, as reported in copper complexes, provide a niche route . Nitroxide ligands derived from the diradical are reduced to diamines using hydrogen or hydrazine. For example, reacting N-(adamantan-1-yl)-N-(2-nitroaryl)aminoxyl ligands with Cu(hfac)₂ yields coordination complexes, which are subsequently hydrogenated to the diamine .

Steps :

  • Ligand Synthesis : Nitroxide formation via oxidation of secondary amines.

  • Complexation : Binding to Cu(II) or Ru(II) centers.

  • Reduction : Hydrogenolysis of N–O bonds to form –NH₂ groups.

ParameterValueSource
CatalystCu(hfac)₂ or Ru(p-cymene)
Reduction AgentH₂ (1–5 bar)
Yield30–40% (isolated)

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield RangeScalability
Reductive AminationDirect, fewer stepsRequires high-purity dione50–80%High
Nitrile HydrogenationHigh functional group toleranceComplex precursor synthesis50–60%Moderate
Diol AminationRobust catalystsSteric hindrance in cycles70–80%High
Metal-Complex ReductionStereochemical controlLow yields, multi-step30–40%Low

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,2-dimethylcyclopentane-1,3-diamine, and how are intermediates characterized?

  • Synthesis Methods :

  • The compound is synthesized via hydrogenation of 2,2-dimethylcyclopentane-1,3-dione using heterogeneous catalysts like palladium or nickel. Thermodynamic calculations (e.g., Gibbs free energy values) guide reaction feasibility, with cis-2,2-dimethylcyclopentane-1,3-diol identified as a key intermediate .
  • Characterization of intermediates employs NMR , IR spectroscopy , and X-ray crystallography . For example, SHELX software is used to resolve crystal structures of related cyclopentane derivatives .
    • Key Challenges :
  • Avoiding over-reduction to undesired byproducts requires precise control of reaction conditions (e.g., H₂ pressure, temperature) .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

  • Methodology :

  • Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration.
  • Computational tools (e.g., density functional theory) predict stability differences between stereoisomers, aiding in optimizing separation protocols .

Advanced Research Questions

Q. What contradictions exist in reported catalytic efficiencies for hydrogenation of 2,2-dimethylcyclopentane-1,3-dione to the diamine?

  • Data Analysis :

  • Studies report varying turnover frequencies (TOFs) for Pd/C (10–50 h⁻¹) vs. Raney Ni (5–20 h⁻¹). Discrepancies arise from differences in catalyst pretreatment (e.g., acid washing) and solvent systems (aqueous vs. organic phases) .
  • Resolution Strategy :
  • Standardizing catalyst activation protocols and solvent polarity parameters (e.g., Hansen solubility coefficients) reduces variability .

Q. How do solvent-solute interactions influence the stability of this compound in polar aprotic solvents?

  • Experimental Design :

  • Binary solvent mixtures (e.g., DMSO/water) are analyzed via UV-Vis spectroscopy and dynamic light scattering to assess aggregation behavior.
  • Solvent basicity correlates with diamine stability: polar aprotic solvents (e.g., DMF) stabilize the compound by reducing protonation-induced degradation .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) screens derivatives against target enzymes (e.g., indolethylamine-N-methyltransferase).
  • QSAR models link structural features (e.g., amine spacing, steric bulk) to inhibitory potency, validated by in vitro assays .

Data Contradictions and Resolution

Q. Why do thermodynamic stability calculations conflict with experimental observations for cis/trans diastereomers?

  • Analysis :

  • Computational models (e.g., DFT) predict cis-2,2-dimethylcyclopentane-1,3-diol as more stable (ΔG = −425.22 eH), but kinetic trapping in non-polar solvents favors trans-isomer crystallization .
    • Resolution :
  • Use mixed solvents (e.g., ethanol/hexane) to balance thermodynamic and kinetic control during crystallization .

Methodological Best Practices

Q. How can researchers optimize crystal structure determination for low-symmetry diamine derivatives?

  • Guidelines :

  • Employ SHELXT for initial phase solution and SHELXL for refinement, leveraging high-resolution (<1.0 Å) X-ray data.
  • Address twinning or disorder by iterative annealing and constraints on thermal parameters .

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